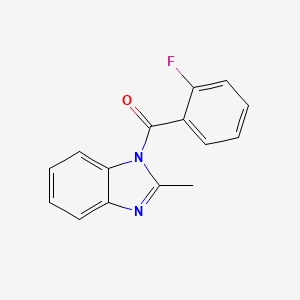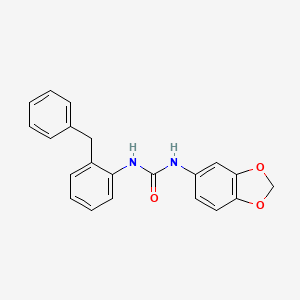
(2-FLUOROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-FLUOROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves the condensation of 2-fluorobenzoyl chloride with 2-methyl-1H-benzimidazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-FLUOROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(2-FLUOROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2-FLUOROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-FLUOROPHENYL)-1H-BENZIMIDAZOLE
- 2-METHYL-1H-BENZIMIDAZOLE
- 2-(2-FLUOROPHENYL)-1H-IMIDAZOLE
Uniqueness
(2-FLUOROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is unique due to the presence of both the fluorophenyl and methyl groups, which enhance its chemical stability and biological activity. The combination of these groups in the benzimidazole framework provides a compound with distinct properties that can be exploited in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-13-8-4-5-9-14(13)18(10)15(19)11-6-2-3-7-12(11)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGWQZPRNDHKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)
![ethyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5790912.png)
![4-[2-(2,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5790918.png)
![2-{(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE](/img/structure/B5790926.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5790933.png)

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![4-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5790948.png)
![N-(2-ETHOXYPHENYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B5790970.png)



![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B5790991.png)
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
